molecular formula C13H17NO B7644917 (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone

(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7644917
M. Wt: 203.28 g/mol
InChI Key: SJTXPWZNRVJPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1950 and has been used for research purposes in recent years. DCK is structurally similar to ketamine, a well-known anesthetic drug, and has been found to have similar effects on the brain.

Mechanism of Action

(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the transmission of signals between neurons. By blocking this receptor, this compound disrupts the normal functioning of the brain and produces its dissociative and anesthetic effects.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. This compound has also been found to have anti-inflammatory effects, which may be useful in treating a range of medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it produces similar effects to ketamine, which is a well-known anesthetic drug. This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of using this compound is that it is a relatively new drug, and its long-term effects on the brain and body are not well understood.

Future Directions

There are several future directions for research related to (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone. One area of research could be to investigate its potential as a treatment for depression and other mood disorders. Another area of research could be to study its effects on the immune system and its potential as an anti-inflammatory drug. Additionally, further research could be conducted to better understand the long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of (2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound. The purity of the product can be improved by recrystallization.

Scientific Research Applications

(2,4-Dimethylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have similar effects to ketamine, such as producing dissociative and anesthetic effects. This compound has also been found to have antidepressant and anti-inflammatory effects.

properties

IUPAC Name

(2,4-dimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTXPWZNRVJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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